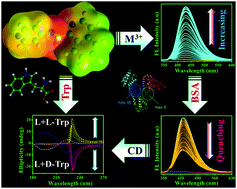An amide probe as a selective Al3+ and Fe3+ sensor inside the HeLa and a549 cell lines: Pictet–Spengler reaction for the rapid detection of tryptophan amino acid†
New Journal of Chemistry Pub Date: 2019-02-18 DOI: 10.1039/C9NJ00138G
Abstract
In the present study, an amide-based chemosensor L is reported for the selective determination of tri-positive Al3+ and Fe3+ metal ions via the fluorescence (FL) “turn-on” state. L can be further used as an Al3+ ion sensor in live cells with a significant emission at 430 nm. The receptor showed high binding affinities of 1.045 × 105 and 6.234 × 105 M−1 for Al3+ and Fe3+, respectively. Furthermore, the chemosensor L also specifically senses tryptophan (Trp) upon the introduction of various amino acids. ESI-MS data and spectroscopic studies indicate a probable intermediate formation through the Pictet–Spengler reaction between amide L and Trp. Trp can be also recognized as a FL quencher in the presence of L + Al3+ in an aqueous solution. A PET-based mechanism is proposed for the FL enhancement upon complexation, which is further supported by DFT calculations. Tryptophan, which is the main counterpart of BSA, can be introduced as a real sample to verify the selective PL quenching response. The receptor provides an LOD response of 2.43 × 10−7 M for the Trp amino acid, suggesting the practical application of tryptophan detection in an aqueous medium for any biological sample.

Recommended Literature
- [1] Vacancy engineering of AuCu cocatalysts for improving the photocatalytic conversion of CO2 to CH4†
- [2] Capabilities of laser ablation inductively coupled plasma time-of-flight mass spectrometry†
- [3] Switching of polymerization activity of cinnamoyl-α-cyclodextrin†
- [4] PEGylated hyperbranched polyphosphoester based nanocarriers for redox-responsive delivery of doxorubicin
- [5] Synthesis of spiro[4.4]thiadiazole derivatives via double 1,3-dipolar cycloaddition of hydrazonyl chlorides with carbon disulfide†
- [6] A quaternary TiO2/ZnO/RGO/Ag nanocomposite with enhanced visible light photocatalytic performance†
- [7] Polyaromatic molecular tubes: from strategic synthesis to host functions
- [8] Metallosupramolecular amphiphilic π-systems
- [9] Syntheses and anti-cancer activity of CO-releasing molecules with targeting galactose receptors†
- [10] Activation and deactivation of self-healing in supramolecular rubbers†










